N-(4-Iodo-cyclohexyl)-acetamide
Description
N-(4-Iodo-cyclohexyl)-acetamide is an acetamide derivative featuring a cyclohexyl ring substituted with an iodine atom at the para position. Cyclohexyl acetamides are often studied for their conformational flexibility, which can affect binding to enzymes or receptors .
Properties
IUPAC Name |
N-(4-iodocyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSCWHBBGZDHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodo-cyclohexyl)-acetamide typically involves the iodination of cyclohexylamine followed by acylation. One common method includes the reaction of cyclohexylamine with iodine in the presence of a suitable oxidizing agent to form 4-iodo-cyclohexylamine. This intermediate is then reacted with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-(4-Iodo-cyclohexyl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or amines, typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include N-(4-substituted-cyclohexyl)-acetamide derivatives.
Oxidation Reactions: Products may include cyclohexanone derivatives.
Reduction Reactions: Products may include cyclohexylamine derivatives.
Scientific Research Applications
Chemistry: N-(4-Iodo-cyclohexyl)-acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new therapeutic agents.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various diseases. Its unique structure allows for the modification and optimization of its pharmacological properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of complex molecules.
Mechanism of Action
The mechanism of action of N-(4-Iodo-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in the compound’s reactivity and binding affinity. The acetamide group enhances its solubility and stability, allowing it to effectively interact with biological targets. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-Iodo-cyclohexyl)-acetamide and related acetamide derivatives:
Key Observations:
Substituent Effects: Iodo vs. Cyclohexyl vs. Phenyl: Cyclohexyl derivatives exhibit greater conformational flexibility than rigid aromatic analogs, which may enhance binding to targets requiring non-planar interactions .
Biological Activities: Phenyl Derivatives: Compounds like N-(4-Hydroxyphenyl)acetamide show antioxidant activity, while N-(4-Iodophenyl)acetamide is primarily a synthetic intermediate . Heterocyclic Analogues: Pyridazinone-containing acetamides (e.g., FPR2 agonists) highlight the importance of heterocyclic moieties in receptor specificity .
Physicochemical Properties :
- Solubility : The cyclohexyloxy substituent in N-[4-(cyclohexyloxy)cyclohexyl]acetamide improves solubility in lipid-rich environments compared to polar ketone or hydroxyl derivatives .
- Crystallography : Meta-substituted trichloro-acetamides demonstrate how electron-withdrawing groups influence crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
